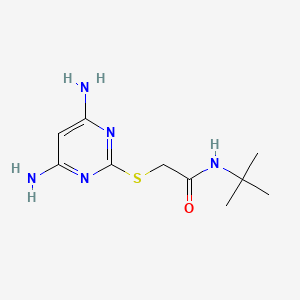
n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide typically involves the reaction of 4,6-diaminopyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thioacetamide group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as a building block for more complex organic compounds.
Mécanisme D'action
The mechanism of action of n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thioacetamide group could play a crucial role in these interactions, potentially forming covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide analogs: Compounds with similar structures but different substituents on the pyrimidine ring.
Thioacetamides: Other compounds in the thioacetamide class with varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H17N5OS |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
N-tert-butyl-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H17N5OS/c1-10(2,3)15-8(16)5-17-9-13-6(11)4-7(12)14-9/h4H,5H2,1-3H3,(H,15,16)(H4,11,12,13,14) |
Clé InChI |
RFLCNHBYPAAMCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CSC1=NC(=CC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


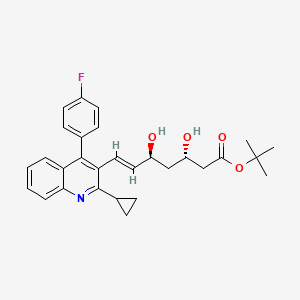

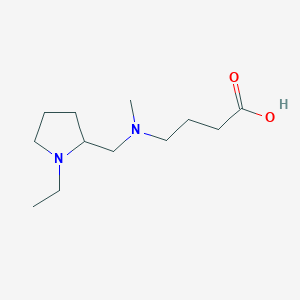
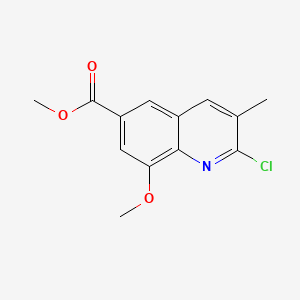

![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
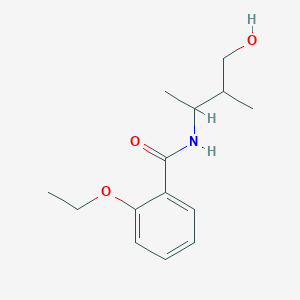
![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)
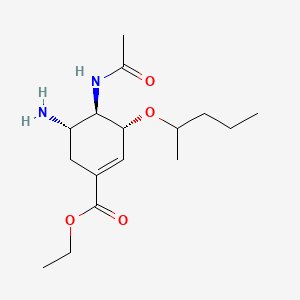
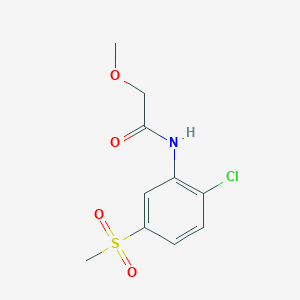

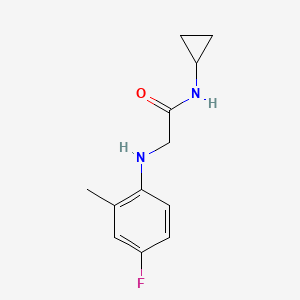
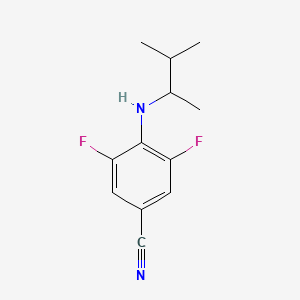
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
